(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 4-chloro-1-methylpyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Major Products
The major products formed from these reactions include various substituted pyrazoles and complex organic molecules that incorporate the boronic acid moiety.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid has several scientific research applications:
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the coupling of different organic fragments. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and potential applications. This compound’s specific substitution pattern on the pyrazole ring distinguishes it from other boronic acid derivatives and can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C4H6BClN2O2 |
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Molecular Weight |
160.37 g/mol |
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2,9-10H,1H3 |
InChI Key |
NILBKBISBPBQNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1Cl)C)(O)O |
Origin of Product |
United States |
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